molecular formula C19H21N3OS B2698486 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 2034370-04-0

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2698486
CAS No.: 2034370-04-0
M. Wt: 339.46
InChI Key: PTNBWNBKSSSFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with phenyl and dimethyl groups, an ethyl chain, and a thiophene ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Pyrazole Ring: : The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone. For instance, 3,5-dimethyl-4-phenyl-1H-pyrazole can be synthesized by reacting phenylhydrazine with acetylacetone under acidic conditions.

  • Alkylation: : The next step involves the alkylation of the pyrazole ring. This can be done by reacting the pyrazole with an appropriate alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate to form N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amine.

  • Acylation: : The final step is the acylation of the amine with 2-(thiophen-2-yl)acetyl chloride to yield the target compound. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions due to its structural similarity to known bioactive molecules.

    Material Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or photonic properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving pyrazole and thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The pyrazole ring could engage in hydrogen bonding or π-π interactions with biological targets, while the thiophene ring might enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide: Lacks the phenyl group, which might reduce its binding affinity or specificity.

    N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide: Lacks the dimethyl groups, potentially affecting its electronic properties and reactivity.

    N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(furan-2-yl)acetamide: Replaces the thiophene ring with a furan ring, which could alter its chemical reactivity and biological activity.

Uniqueness

The combination of the pyrazole, phenyl, dimethyl, and thiophene groups in N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide provides a unique set of electronic and steric properties, making it a versatile compound for various applications in research and industry. Its structural complexity allows for multiple points of interaction with biological targets, enhancing its potential as a multifunctional molecule.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14-19(16-7-4-3-5-8-16)15(2)22(21-14)11-10-20-18(23)13-17-9-6-12-24-17/h3-9,12H,10-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNBWNBKSSSFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CC2=CC=CS2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.